molecular formula C35H52O2 B13711828 3beta-Hydroxy-5-cholestene 3-phenylacetate, 5-Cholesten-3beta-ol 3-phenylacetate

3beta-Hydroxy-5-cholestene 3-phenylacetate, 5-Cholesten-3beta-ol 3-phenylacetate

Cat. No.: B13711828
M. Wt: 504.8 g/mol
InChI Key: JHFRODPXYCPTCM-ZTUKSAGPSA-N
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Description

Cholesteryl phenylacetate is a cholesterol ester, specifically a derivative of cholesterol where the hydroxyl group is esterified with phenylacetic acid. It is a crystalline powder with the molecular formula C35H52O2 and a molecular weight of 504.79 g/mol . This compound is associated with the neutral core of low-density lipoprotein (LDL) and plays a role in cholesterol metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl phenylacetate can be synthesized through the esterification of cholesterol with phenylacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an appropriate solvent like chloroform or toluene .

Industrial Production Methods

Industrial production of cholesteryl phenylacetate follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Comparison

Cholesteryl phenylacetate is unique due to its phenylacetate group, which imparts different chemical properties compared to other cholesteryl esters. For example, cholesteryl acetate has an acetate group, cholesteryl oleate has an oleate group, and cholesteryl palmitate has a palmitate group. These differences affect their solubility, reactivity, and biological functions .

Properties

Molecular Formula

C35H52O2

Molecular Weight

504.8 g/mol

IUPAC Name

[10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate

InChI

InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28?,29?,30?,31?,32?,34?,35?/m1/s1

InChI Key

JHFRODPXYCPTCM-ZTUKSAGPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C

Origin of Product

United States

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